3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
CAS No.:
Cat. No.: VC14769796
Molecular Formula: C22H25N3O5
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O5 |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
| Standard InChI | InChI=1S/C22H25N3O5/c1-28-16-6-4-15(5-7-16)8-10-23-21(26)9-11-25-14-24-18-13-20(30-3)19(29-2)12-17(18)22(25)27/h4-7,12-14H,8-11H2,1-3H3,(H,23,26) |
| Standard InChI Key | BDNFPSNCEHHCKU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Introduction
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound that belongs to the quinazoline class, a group of compounds known for their diverse biological activities. Quinazolines are heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Biological Activities
Quinazolines have been explored for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activity of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide would depend on its ability to interact with biological targets such as enzymes, receptors, or DNA.
Potential Mechanisms
-
Anticancer Activity: Quinazolines can act as inhibitors of certain enzymes involved in cancer cell proliferation. The presence of methoxy groups and the propanamide side chain may enhance interactions with these targets.
-
Anti-inflammatory Effects: Some quinazolines have shown anti-inflammatory properties by inhibiting inflammatory pathways. The compound's structure suggests it could potentially modulate such pathways.
-
Antimicrobial Activity: Quinazolines have been reported to exhibit antimicrobial effects against various pathogens. The compound's ability to interact with microbial targets could contribute to such activity.
Research Findings
Research on specific quinazoline derivatives often focuses on their pharmacological profiles and potential therapeutic applications. While detailed studies on 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide may be limited, related compounds have shown promising results in preclinical studies.
Data Table: Biological Activities of Related Quinazolines
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Quinazoline Core | Anticancer | |
| Methoxy Substituted | Anti-inflammatory | |
| Propanamide Side Chain | Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume